methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-3-20-15-9-13-12(8-14(17-13)16(18)19-2)10-6-4-5-7-11(10)15/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTSMXTVWZVWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethoxy-substituted ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various research studies.
This compound is synthesized primarily through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with an ethoxy-substituted ketone under acidic conditions, typically using methanesulfonic acid as a catalyst. The reaction is conducted under reflux to ensure optimal yield and purity .
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. It has been studied for its ability to inhibit viral replication, potentially making it a candidate for therapeutic applications against viral infections .
Anticancer Properties
The compound has shown significant anticancer activity across various cancer cell lines. Studies demonstrate that it can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, it may modulate the activity of enzymes associated with cancer growth, leading to increased apoptosis in malignant cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Inhibition of cell proliferation |
| HCT116 | 15 | Induction of apoptosis |
| PC3 | 12 | Modulation of enzyme activity |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. Studies report minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Pseudomonas aeruginosa | 12 | Bactericidal |
The biological effects of this compound are attributed to its ability to bind to various receptors and enzymes, thereby modulating their activity. For example, it may inhibit certain kinases that are critical for cancer cell survival or interfere with the replication machinery of viruses .
Case Studies
- Anticancer Study : A study involving the treatment of MDA-MB-231 breast cancer cells with this compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase activity .
- Antiviral Study : In vitro tests revealed that the compound could significantly reduce viral load in infected cell cultures, suggesting potential as an antiviral agent. The specific pathways affected include those involved in viral entry and replication .
Comparative Analysis with Similar Compounds
When compared to other indole derivatives, this compound exhibits unique biological activities due to its specific substitution pattern. Other compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate show different profiles in terms of potency and mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
